molecular formula C15H22N2O2 B2428732 tert-butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate CAS No. 2044713-35-9

tert-butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate

Cat. No.: B2428732
CAS No.: 2044713-35-9
M. Wt: 262.353
InChI Key: GVZGXAMWDFMOAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate typically involves the protection of the amino group using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The indole ring can be constructed through various methods, including Fischer indole synthesis or transition-metal-catalyzed cross-coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxylic acid derivatives, while reduction can produce dihydroindole compounds .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indole ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to participate in further reactions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate is unique due to the presence of the indole ring, which imparts distinct biological activities and chemical reactivity compared to other carbamates .

This compound’s versatility in synthetic chemistry and its potential in various scientific research applications make it a valuable molecule in both academic and industrial settings.

Properties

IUPAC Name

tert-butyl 3-(2-aminoethyl)-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-11(8-9-16)12-6-4-5-7-13(12)17/h4-7,11H,8-10,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZGXAMWDFMOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044713-35-9
Record name tert-butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate
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